1-(3-Hydroxybutyl)pyrrolidin-2-one
Overview
Description
1-(3-Hydroxybutyl)pyrrolidin-2-one is a chemical compound belonging to the class of organic compounds known as pyrrolidinones. These compounds are characterized by a five-membered lactam ring structure, which is a cyclic amide. The presence of the hydroxybutyl group attached to the pyrrolidin-2-one core imparts unique chemical properties to this compound, making it useful in various scientific and industrial applications.
Mechanism of Action
Target of Action
Pyrrolidin-2-one derivatives, which include 1-(3-hydroxybutyl)pyrrolidin-2-one, are known to interact with various biological targets due to their versatile structure . These targets can be proteins, enzymes, or receptors that play crucial roles in various biological processes .
Mode of Action
It is known that the pyrrolidin-2-one ring structure can interact with biological targets in a specific manner, leading to changes in the target’s function . The spatial orientation of substituents on the pyrrolidin-2-one ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/toxicology results for drug candidates .
Result of Action
Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities, such as anti-inflammatory, analgesic, antibacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
It is known that the biological activity of pyrrolidin-2-one derivatives can be influenced by steric factors .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidin-2-one, a related compound, is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases
Cellular Effects
Related compounds have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxybutyl)pyrrolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-hydroxybutylamine with a suitable lactam-forming reagent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
1-(3-Hydroxybutyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group, resulting in the formation of a ketone.
Reduction: The lactam ring can be reduced to form a corresponding amine.
Substitution: The hydroxybutyl group can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(3-oxobutyl)pyrrolidin-2-one
Reduction: 1-(3-hydroxybutyl)pyrrolidin-2-amine
Substitution: Various alkylated derivatives depending on the reagent used.
Scientific Research Applications
1-(3-Hydroxybutyl)pyrrolidin-2-one has found applications in various fields of scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
1-(3-Hydroxybutyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the lactam ring structure but may have different substituents.
Other hydroxybutyl derivatives: Compounds with similar hydroxybutyl groups but different core structures.
Uniqueness: this compound is unique due to its specific combination of the hydroxybutyl group and the pyrrolidin-2-one core, which imparts distinct chemical and biological properties.
List of Similar Compounds
Pyrrolidin-2-one derivatives
Other hydroxybutyl derivatives
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-hydroxybutyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(10)4-6-9-5-2-3-8(9)11/h7,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKDYSBMGASIMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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